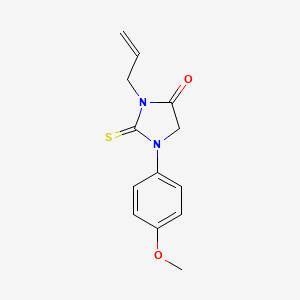

3-Allyl-1-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-3-8-14-12(16)9-15(13(14)18)10-4-6-11(17-2)7-5-10/h3-7H,1,8-9H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEWYWYNNWDLGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(=O)N(C2=S)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701170623 | |

| Record name | 1-(4-Methoxyphenyl)-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701170623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

828299-73-6 | |

| Record name | 1-(4-Methoxyphenyl)-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=828299-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methoxyphenyl)-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701170623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-1-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an allyl isothiocyanate with a 4-methoxyphenyl-substituted amine in the presence of a base. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the imidazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Allyl-1-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.

Reduction: The imidazolidinone ring can be reduced under hydrogenation conditions.

Substitution: The allyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced imidazolidinone derivatives.

Substitution: Various substituted imidazolidinone derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promising results in medicinal chemistry, particularly in the synthesis of bioactive molecules. Its structural features allow for modifications that can enhance pharmacological properties.

- Anticancer Activity : Recent studies have indicated that derivatives of thioxoimidazolidinones exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from similar structures have been tested against colorectal carcinoma and prostate cancer cell lines, demonstrating selective inhibition of cell proliferation .

- Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to interfere with key cellular pathways, such as the p53/MDM2 interaction, which is crucial for regulating cell cycle and apoptosis .

Synthetic Methodologies

The synthesis of 3-Allyl-1-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one can be achieved through various methods that highlight its versatility:

- "On-Water" Synthesis : This method utilizes environmentally friendly conditions and has been reported to yield high purity products efficiently. The process involves the reaction of isothiocyanates with suitable amines in an aqueous medium, catalyzed by metal oxides .

- Catalytic Approaches : The use of catalysts such as ZnMnO3@Ni(OH)2 has been documented to enhance reaction rates and yields when synthesizing thioxoimidazolidinones. This method emphasizes the importance of catalytic systems in organic synthesis, allowing for more sustainable practices .

Biological Evaluations

Biological evaluations have been crucial in establishing the therapeutic potential of 3-Allyl-1-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one:

- Cytotoxicity Studies : Various studies have assessed the cytotoxic effects of thioxoimidazolidinone derivatives on different tumor cell lines using assays such as MTT. Results indicate that certain derivatives possess significant cytotoxic activity, with IC50 values suggesting they could be developed into effective anticancer agents .

- Selectivity Profiles : The selectivity of these compounds towards specific cancer types has been evaluated, revealing that some derivatives exhibit greater efficacy against certain cell lines compared to others. This selectivity is essential for minimizing side effects in potential therapeutic applications .

Mechanism of Action

The mechanism of action of 3-Allyl-1-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The methoxyphenyl group may enhance binding affinity to certain receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Structural Analogues of 2-Thioxoimidazolidin-4-One Derivatives

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- The allyl and 4-methoxyphenyl groups in the target compound may enhance lipophilicity and bioavailability compared to simpler N-alkyl/aryl derivatives .

- 5-Arylidene derivatives exhibit superior antioxidant activity due to conjugated double bonds, while pyrazolylmethylene analogues show stronger cytotoxicity .

- The discontinued status of the target compound (as per CymitQuimica ) suggests challenges in scalability or stability, unlike the commercially available 5-arylidene derivatives.

Crystallographic and Computational Studies

- SHELX Software: Widely used for refining crystal structures of imidazolidinone derivatives. For example, SHELXL enables precise determination of bond lengths and angles in 2-thioxoimidazolidin-4-one analogues .

- ORTEP for Windows: Employed to visualize anisotropic displacement ellipsoids in compounds like 5-(2-chlorobenzylidene)-3-(2,4-dihydroxybenzylidene)amino-2-thioxoimidazolidin-4-one .

Biological Activity

3-Allyl-1-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one is a compound belonging to the class of thioxoimidazolidinones, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications supported by relevant studies and data.

The molecular formula of 3-Allyl-1-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one is , with a molecular weight of approximately 225.30 g/mol. It features a thioxo group which is crucial for its biological activity.

Synthesis

The synthesis of 3-Allyl-1-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one typically involves the reaction of an appropriate allyl halide with a substituted phenyl thiourea under acidic conditions. Various methods have been explored to optimize yield and purity, including solvent variations and temperature adjustments.

Anticancer Activity

Research has demonstrated that compounds within the thioxoimidazolidinone family exhibit significant anticancer properties. In vitro studies have shown that 3-Allyl-1-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one can inhibit the proliferation of various cancer cell lines, including:

- Prostate Cancer Cells (LNCaP and PC3)

- Breast Cancer Cells (MCF-7)

- Colon Cancer Cells (HCT116)

In these studies, the compound exhibited cytotoxic effects with IC50 values ranging from 4.5 µM to 12.6 µM against different cell lines, indicating its potential as an anticancer agent .

The mechanism by which 3-Allyl-1-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one exerts its anticancer effects appears to involve the inhibition of key protein interactions involved in cell cycle regulation. Specifically, it has been suggested that the compound may disrupt p53/MDM2 interactions, leading to increased apoptosis in cancer cells .

Comparative Biological Activity Table

| Cell Line | IC50 Value (µM) | Selectivity |

|---|---|---|

| LNCaP | 4.5 ± 0.32 | Selective over PC3 |

| PC3 | 12.6 ± 2.3 | Less selective |

| MCF-7 | Not specified | Not evaluated |

| HCT116 (p53 positive) | Varies (up to 8 µM) | Higher selectivity observed |

| HCT116 (p53 negative) | >90 µM | Poor selectivity |

Study on Selectivity and Efficacy

In a comparative study involving various derivatives of thioxoimidazolidinones, it was found that structural modifications significantly influenced both the potency and selectivity against cancer cell lines. The presence of the methoxy group in 3-Allyl-1-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one was associated with enhanced cytotoxicity compared to other derivatives lacking this substituent .

In Vivo Studies

While most studies have focused on in vitro evaluations, preliminary in vivo studies are needed to assess the pharmacokinetics and therapeutic potential of this compound in animal models. Such studies will be crucial for translating these findings into clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.